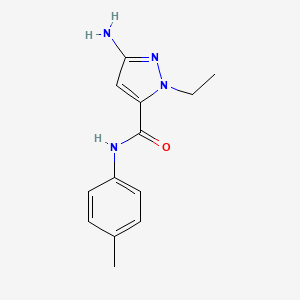
3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the amino group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the ethyl group: Alkylation reactions using ethyl halides can be employed to introduce the ethyl group.
Formation of the carboxamide group: This can be achieved through the reaction of the corresponding carboxylic acid with an amine or ammonia.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Alkyl halides or aryl halides can be used as reagents in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As an intermediate in the production of agrochemicals or dyes.
作用机制
The mechanism of action of 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or induce apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
3-amino-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the 4-methylphenyl group.
3-amino-1-ethyl-N-phenyl-1H-pyrazole-5-carboxamide: Lacks the methyl group on the phenyl ring.
3-amino-1-ethyl-N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide: Contains a chlorine atom instead of a methyl group on the phenyl ring.
Uniqueness
The presence of the 4-methylphenyl group in 3-amino-1-ethyl-N-(4-methylphenyl)-1H-pyrazole-5-carboxamide may confer unique chemical properties and biological activities compared to its analogs. This could include differences in solubility, reactivity, and bioavailability.
属性
IUPAC Name |
5-amino-2-ethyl-N-(4-methylphenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-3-17-11(8-12(14)16-17)13(18)15-10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3,(H2,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRECZFOQBLMCLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)N)C(=O)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[5-(5-Fluoropyridin-2-yl)-1,2-oxazol-3-yl]methanamine;hydrochloride](/img/structure/B2438840.png)
![{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}METHYL 4-TERT-BUTYLBENZOATE](/img/structure/B2438841.png)
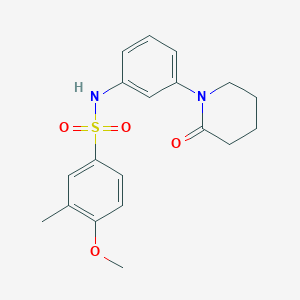
![4-[4-(3,4-dichlorobenzyl)piperazino]-1H-indole dihydrochloride](/img/structure/B2438847.png)
![3-(4-fluorophenyl)-3-hydroxy-1-(p-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2438849.png)
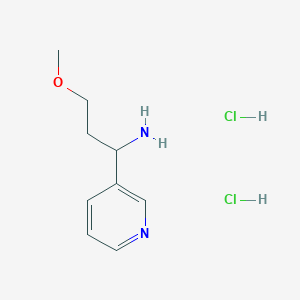
![2-[[3-Methoxy-5-(trifluoromethyl)phenoxy]methyl]oxirane](/img/structure/B2438852.png)

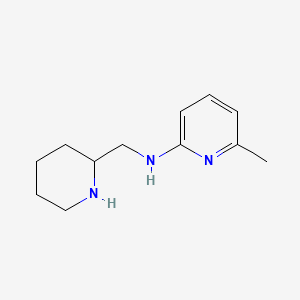

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(thiophen-2-yl)urea](/img/structure/B2438857.png)
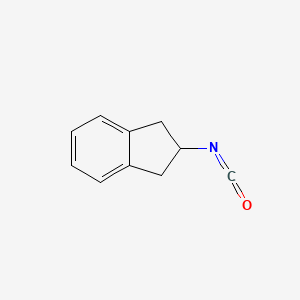

![2-(3,5-Dichlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2438861.png)
